molecular formula C8H5ClN2O2 B14447204 (3-Chloro-2-nitrophenyl)acetonitrile CAS No. 77158-79-3

(3-Chloro-2-nitrophenyl)acetonitrile

Katalognummer: B14447204
CAS-Nummer: 77158-79-3
Molekulargewicht: 196.59 g/mol
InChI-Schlüssel: WYXXEPGTXNKNTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Chloro-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClNO2 It is a derivative of acetonitrile, where the nitrile group is attached to a benzene ring substituted with a chlorine atom at the third position and a nitro group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-nitrophenyl)acetonitrile typically involves the nitration of 3-chlorobenzyl cyanide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or distillation to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: (3-Chloro-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products:

    Nucleophilic Substitution: Formation of substituted derivatives like (3-Amino-2-nitrophenyl)acetonitrile.

    Reduction: Formation of (3-Chloro-2-aminophenyl)acetonitrile.

    Oxidation: Formation of oximes or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Chloro-2-nitrophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (3-Chloro-2-nitrophenyl)acetonitrile involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules.

Vergleich Mit ähnlichen Verbindungen

    (4-Chloro-2-nitrophenyl)acetonitrile: Similar structure but with the chlorine atom at the fourth position.

    (3-Bromo-2-nitrophenyl)acetonitrile: Similar structure with a bromine atom instead of chlorine.

    (3-Chloro-4-nitrophenyl)acetonitrile: Similar structure with the nitro group at the fourth position.

Uniqueness: (3-Chloro-2-nitrophenyl)acetonitrile is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and potential applications. The presence of both electron-withdrawing groups on the benzene ring makes it a versatile intermediate for various chemical transformations.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

77158-79-3

Molekularformel

C8H5ClN2O2

Molekulargewicht

196.59 g/mol

IUPAC-Name

2-(3-chloro-2-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H5ClN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2

InChI-Schlüssel

WYXXEPGTXNKNTF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.